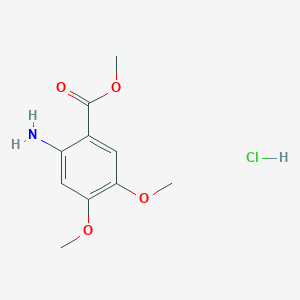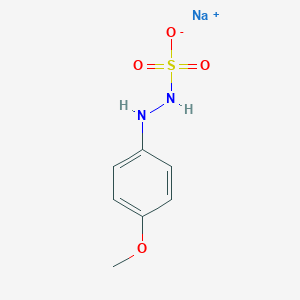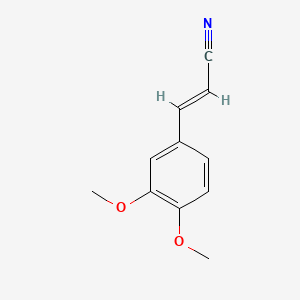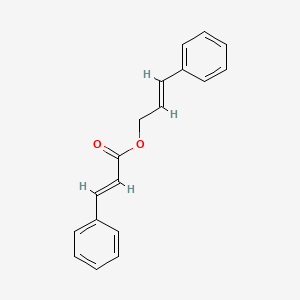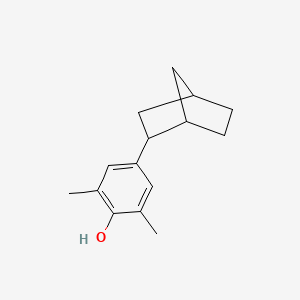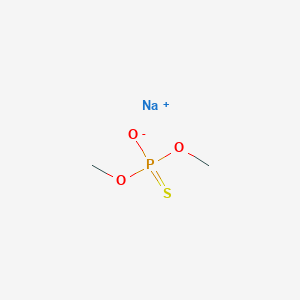![molecular formula C10H11NO4 B7775422 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C10H11NO4. It is a derivative of oxirane, also known as an epoxide, which contains a three-membered ring consisting of an oxygen atom and two carbon atoms. The compound features a nitrophenoxy group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane typically involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
-
Step 1: Formation of Glycidyl Ether
- Reactants: 3-methyl-4-nitrophenol, epichlorohydrin
- Conditions: Sodium hydroxide, solvent (e.g., ethanol)
- Reaction: [ \text{3-methyl-4-nitrophenol} + \text{epichlorohydrin} \rightarrow \text{glycidyl ether intermediate} ]
-
Step 2: Cyclization to Form Oxirane
- Conditions: Heating, solvent (e.g., ethanol)
- Reaction: [ \text{glycidyl ether intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- Reagents: Nucleophiles such as amines, thiols, or alcohols
- Conditions: Mild heating, solvent (e.g., ethanol)
- Products: Substituted oxirane derivatives
-
Reduction
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent (e.g., tetrahydrofuran)
- Products: Reduced nitro group to amine
-
Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
- Conditions: Solvent (e.g., dichloromethane)
- Products: Oxidized products, including epoxide ring opening
Common Reagents and Conditions
Nucleophilic Substitution: Amines, thiols, alcohols; mild heating, ethanol
Reduction: Sodium borohydride, lithium aluminum hydride; tetrahydrofuran
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; dichloromethane
Major Products Formed
- Substituted oxirane derivatives
- Amines (from reduction of nitro group)
- Various oxidized products (from epoxide ring opening)
Scientific Research Applications
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane has several scientific research applications:
-
Organic Synthesis
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme-catalyzed reactions involving epoxides.
-
Material Science
- Utilized in the development of epoxy resins and polymer materials.
- Applied in the production of coatings, adhesives, and composites.
-
Medicinal Chemistry
- Explored for its potential as a drug candidate or drug delivery agent.
- Studied for its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to potential biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or modify enzyme activity through covalent binding to active sites.
Proteins: It can form adducts with proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane can be compared with other similar compounds, such as:
-
2-[(4-Nitrophenoxy)methyl]oxirane
- Similar structure but with a different substitution pattern on the phenoxy group.
- Exhibits different reactivity and biological activity.
-
2-[(3-Nitrophenoxy)methyl]oxirane
- Similar structure but with a different substitution pattern on the phenoxy group.
- Shows variations in chemical reactivity and applications.
-
Glycidyl 4-nitrophenyl ether
- Similar epoxide structure with a nitrophenyl group.
- Used in similar applications but with distinct properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl and nitro groups on the phenoxy ring provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-methyl-4-nitrophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-4-8(14-5-9-6-15-9)2-3-10(7)11(12)13/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRPFWGKNZDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775349.png)
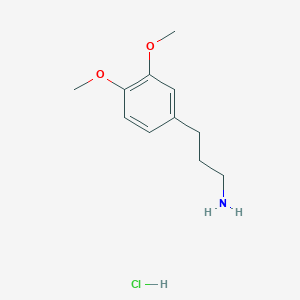
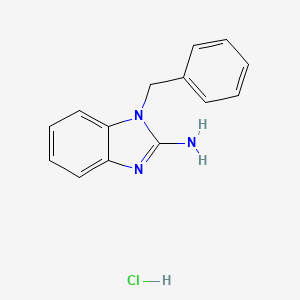
![2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione](/img/structure/B7775364.png)
![{[7-(2-chloro-4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B7775373.png)
![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
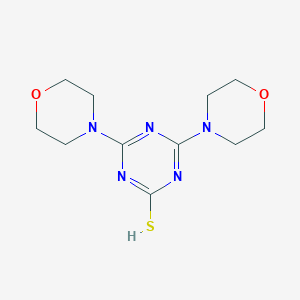
![6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7775399.png)
